molecular formula C17H11ClF3N3OS B10916615 7-(4-chlorophenyl)-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(4-chlorophenyl)-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10916615
M. Wt: 397.8 g/mol
InChI Key: OPRNTHUKDTZDMG-UHFFFAOYSA-N
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Description

1-ALLYL-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an allyl group, a chlorophenyl group, a sulfanyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-ALLYL-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core structure, which can then be further functionalized to introduce the allyl, chlorophenyl, sulfanyl, and trifluoromethyl groups.

Chemical Reactions Analysis

1-ALLYL-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Trifluoromethylation: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.

Scientific Research Applications

1-ALLYL-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ALLYL-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . This can result in various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Comparison with Similar Compounds

1-ALLYL-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared to other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 1-ALLYL-7-(4-CHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H11ClF3N3OS

Molecular Weight

397.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-1-prop-2-enyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H11ClF3N3OS/c1-2-7-24-14-13(15(25)23-16(24)26)11(17(19,20)21)8-12(22-14)9-3-5-10(18)6-4-9/h2-6,8H,1,7H2,(H,23,25,26)

InChI Key

OPRNTHUKDTZDMG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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